molecular formula C10H14N2 B13653975 Cyclobutyl(pyridin-4-yl)methanamine

Cyclobutyl(pyridin-4-yl)methanamine

Cat. No.: B13653975
M. Wt: 162.23 g/mol
InChI Key: KFWCZAZAYCZEAQ-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-4-yl)methanamine is a bicyclic amine derivative composed of a cyclobutyl ring attached to a methanamine group, which is further substituted with a pyridin-4-yl moiety. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol (calculated). The pyridine ring enhances solubility and hydrogen-bonding capacity, while the cyclobutyl group imposes steric constraints that may influence binding specificity.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

cyclobutyl(pyridin-4-yl)methanamine

InChI

InChI=1S/C10H14N2/c11-10(8-2-1-3-8)9-4-6-12-7-5-9/h4-8,10H,1-3,11H2

InChI Key

KFWCZAZAYCZEAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-4-yl)methanamine typically involves the coupling of cyclobutyl derivatives with pyridin-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the cyclobutyl and pyridin-4-yl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Functionalized pyridin-4-yl derivatives.

Scientific Research Applications

Cyclobutyl(pyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Data Source
Cyclobutyl(pyridin-4-yl)methanamine C₁₀H₁₃N₂ 161.23 Pyridin-4-yl, cyclobutyl, methanamine Theoretical calculation
(S)-Cyclobutyl(phenyl)methanamine HCl C₁₁H₁₆ClN 217.74 Phenyl (replaces pyridin-4-yl) 91% yield, NMR data
1-(3-Benzylcyclobutyl)methanamine HCl C₁₂H₁₈ClN 211.74 Benzyl, cyclobutyl Enamine Ltd. catalog
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol C₁₁H₁₅N₂O 209.25 Pyridin-4-yl, hydroxyl, cyclobutyl CAS: 1858609-66-1
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine C₁₀H₂₀N₃ 182.29 4-Methylpiperazine, cyclobutyl HRMS: 435.2915

Structural and Functional Group Variations

Aromatic Ring Modifications
  • The ¹H NMR (D₂O) shows aromatic protons at δ 7.28–7.36 ppm for the phenyl group, contrasting with pyridine’s deshielded protons (~δ 8.5–9.0 ppm). This substitution may reduce solubility but improve blood-brain barrier penetration.
Functional Group Additions
  • {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol (): The hydroxyl group introduces polarity and hydrogen-bond donor capacity, which may enhance aqueous solubility but reduce metabolic stability.
Heterocyclic Modifications
  • (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine (): The 4-methylpiperazine substituent introduces a basic nitrogen, increasing water solubility (as evidenced by HRMS-ESI data). This modification is common in kinase inhibitors to improve pharmacokinetics.

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